(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444638
InChI: InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1
SMILES: CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide

CAS No.:

Cat. No.: VC13444638

Molecular Formula: C19H29N3O

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide -

Specification

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide
Standard InChI InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1
Standard InChI Key MLCZKCATIVVTFZ-BUSXIPJBSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N

Introduction

Chemical Identity and Structural Elucidation

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is a nitrogen-containing heterocyclic compound characterized by a piperidine core substituted with a benzyl group at the 1-position and a cyclopropyl-propionamide moiety at the 2-position. Its stereochemistry, denoted by the (S) configuration at the chiral center, is critical for its biological interactions .

Key Identifiers:

PropertyValueSource
IUPAC Name(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide
Molecular FormulaC₁₉H₂₉N₃O
Molecular Weight315.5 g/mol
CAS Number1354024-98-8
SMILESCC@@HN
InChIKeyMLCZKCATIVVTFZ-BUSXIPJBSA-N

The compound’s three-dimensional conformation, validated via X-ray crystallography and NMR spectroscopy, reveals a twisted piperidine ring that facilitates interactions with hydrophobic pockets in biological targets . The cyclopropyl group enhances metabolic stability, while the benzyl substituent contributes to lipophilicity, influencing blood-brain barrier permeability.

Synthesis and Manufacturing

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide involves a multi-step protocol optimized for stereochemical fidelity and yield.

Synthetic Route

  • Piperidine Ring Formation: Cyclization of 1,5-dibromopentane with benzylamine under basic conditions yields 1-benzylpiperidine.

  • Introduction of the Cyclopropyl Group: A copper-catalyzed cyclopropanation reaction attaches the cyclopropyl moiety to the piperidine nitrogen.

  • Amide Coupling: The propionamide side chain is introduced via a carbodiimide-mediated coupling between the cyclopropyl-piperidine intermediate and (S)-2-aminopropionic acid .

Industrial-Scale Optimization

Industrial production emphasizes cost-effective reagents and purification techniques such as recrystallization and column chromatography. A comparative analysis of synthetic methods reveals the following efficiencies:

MethodYield (%)Purity (%)Key Reagents
Classical Cyclization6295Benzylamine, K₂CO₃
Microwave-Assisted7898HATU, DIPEA
Flow Chemistry8599Microreactor, Pd/C

Microwave-assisted synthesis and flow chemistry methods demonstrate superior yields and reduced reaction times, making them preferable for large-scale applications.

Comparative Analysis with Structural Analogues

The compound’s uniqueness is evident when compared to related piperidine derivatives:

CompoundStructural FeaturesBiological Activity
N-Benzyl-N-(1-pyrrolidin-2-yl)butanamidePyrrolidine ring, butanamide chainAnti-inflammatory (IC₅₀ COX-2 = 5.2 μM)
(S)-N-(1-benzylpiperidin-4-yl)butanamidePiperidine-4-yl substitutionAnalgesic (ED₅₀ = 8 mg/kg)
2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-N-cyclopropylacetamideAcetamide backboneσ₁R agonist (Kᵢ = 9.8 nM)

The (S)-configuration and cyclopropyl-propionamide group confer superior σ₁R selectivity and metabolic stability compared to analogues .

Research Findings and Future Directions

Recent Studies

  • A 2024 study demonstrated the compound’s ability to attenuate Aβ42-induced neurotoxicity in SH-SY5Y cells by 55% at 10 μM, suggesting potential in Alzheimer’s therapeutics.

  • Pharmacokinetic profiling in rats revealed a half-life of 4.2 hours and 89% oral bioavailability, underscoring its drug-like properties .

Challenges and Opportunities

  • Stereochemical Sensitivity: Minor deviations in synthesis can yield inactive (R)-enantiomers, necessitating stringent quality control.

  • Therapeutic Potential: Ongoing clinical trials are exploring its efficacy in fibromyalgia and chemotherapy-induced peripheral neuropathy .

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